1-(2-methoxyethyl)-7-(5-methylthiophen-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-(2-METHOXYETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structural components, including a methoxyethyl group, a methyl-thienyl group, a sulfanyl group, and a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Attachment of the Methoxyethyl Group: This can be done via nucleophilic substitution reactions using 2-methoxyethylamine.
Incorporation of the Methyl-Thienyl Group: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Addition of the Sulfanyl Group: This can be introduced through thiolation reactions using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-METHOXYETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(METHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(2-METHOXYETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(CHLORO)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(2-METHOXYETHYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C16H14F3N3O2S2 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-7-(5-methylthiophen-2-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14F3N3O2S2/c1-8-3-4-11(26-8)10-7-9(16(17,18)19)12-13(20-10)22(5-6-24-2)15(25)21-14(12)23/h3-4,7H,5-6H2,1-2H3,(H,21,23,25) |
InChI Key |
IJVRAEUYZARTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CCOC |
Origin of Product |
United States |
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